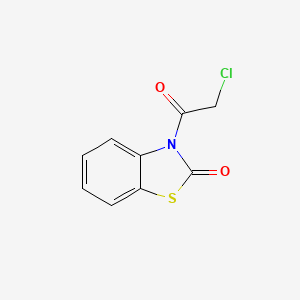
3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloroacetyl group attached to the benzothiazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines and other reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Reduced Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential as an anti-tumor agent and in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroacetyl group is highly reactive and can alkylate nucleophilic residues in proteins and other biomolecules, leading to the formation of stable adducts. This reactivity underlies its use in the development of fluorescent probes and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the chloroacetyl group and is less reactive.
2-Mercaptobenzothiazole: Contains a thiol group instead of a chloroacetyl group, leading to different reactivity and applications.
Benzothiazole-2-thiol: Similar to 2-mercaptobenzothiazole but with a different substitution pattern.
The presence of the chloroacetyl group in this compound makes it unique in its reactivity and applications, particularly in the formation of covalent bonds with nucleophiles.
Eigenschaften
Molekularformel |
C9H6ClNO2S |
|---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
3-(2-chloroacetyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |
InChI-Schlüssel |
RAIJOFHCWPZYLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


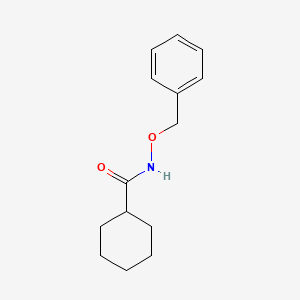
![5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15080720.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine](/img/structure/B15080741.png)

![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
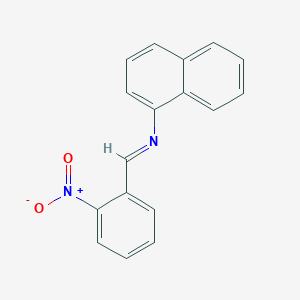
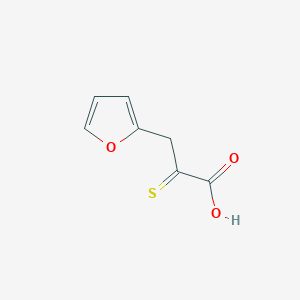
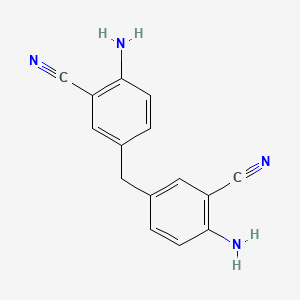
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)
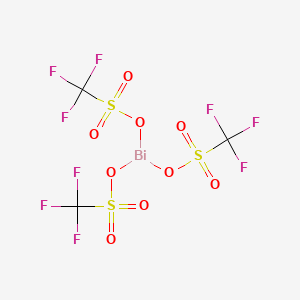
![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
